(3-Methoxypyrazin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypyrazin-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a methoxypyrazine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxypyrazin-2-yl)boronic acid typically involves the borylation of halogenated pyrazine derivatives. One common method is the palladium-catalyzed cross-coupling reaction of halopyrazines with boronic acid derivatives under mild conditions. This process often employs tetraalkoxydiborane or dialkoxyhydroborane as boron sources .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (3-Methoxypyrazin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halogenated organic compounds in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazine derivatives or reduced under specific conditions.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(3-Methoxypyrazin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methoxypyrazin-2-yl)boronic acid primarily involves its role as a boron source in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The compound’s unique structure allows it to interact with various molecular targets, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
Pyridinylboronic Acid: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Borinic Acids: These compounds have two C-B bonds and exhibit different reactivity compared to boronic acids.
Uniqueness: (3-Methoxypyrazin-2-yl)boronic acid stands out due to its methoxypyrazine ring, which imparts unique electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and biologically active molecules .
Properties
Molecular Formula |
C5H7BN2O3 |
---|---|
Molecular Weight |
153.93 g/mol |
IUPAC Name |
(3-methoxypyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3,9-10H,1H3 |
InChI Key |
FUQFNHRIASZDRG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CN=C1OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.